molecular formula C37H45NO12 B8114492 Rifamycin S

Rifamycin S

Cat. No.: B8114492
M. Wt: 695.8 g/mol
InChI Key: BTVYFIMKUHNOBZ-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 422447 is known as Carbonyldiimidazole. It is a versatile reagent used in organic synthesis, particularly for the formation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its reactivity with nucleophiles.

Preparation Methods

Carbonyldiimidazole can be synthesized through the reaction of phosgene with imidazole under anhydrous conditions. The reaction proceeds as follows:

4 C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl\text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4 C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The process involves the removal of the side product, imidazolium chloride, and the solvent, resulting in the crystalline product with a yield of approximately 90% .

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Cyclization Reactions: It can facilitate the formation of cyclic compounds by reacting with diols or diamines.

    Decomposition Reactions: Under certain conditions, carbonyldiimidazole can decompose to form imidazole and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and diols. The major products formed from these reactions are amides, esters, and cyclic compounds.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a coupling reagent for the synthesis of peptides and other biomolecules.

    Biology: It is employed in the modification of proteins and nucleic acids.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles. The molecular targets include carboxylic acids, amines, and alcohols. The pathways involved in its reactions typically include nucleophilic substitution and cyclization.

Comparison with Similar Compounds

Carbonyldiimidazole is often compared with other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Unlike DCC and DIC, carbonyldiimidazole does not produce urea by-products, making it a cleaner reagent for certain applications. Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)
  • N-Hydroxysuccinimide (NHS)

Carbonyldiimidazole is unique in its ability to form stable intermediates and its versatility in various synthetic applications.

Properties

IUPAC Name

(2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13553-79-2
Record name Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo
Source European Chemicals Agency (ECHA)
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